molecular formula C13H21NO4 B1392966 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 280762-00-7

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B1392966
M. Wt: 255.31 g/mol
InChI Key: HKXICUDOIXLKLJ-PBINXNQUSA-N
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Description

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the CAS Number: 1548292-34-7 . It has a molecular weight of 269.34 and is a yellow oil in physical form . The IUPAC name for this compound is 8-(tert-butyl) 3-methyl (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11- .


Physical And Chemical Properties Analysis

This compound is a yellow oil . It should be stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis of Amino Acids

  • Constrained Amino Acids Synthesis : The synthesis of diastereomeric amino acids using norbornene amino acids as chiral building blocks, providing access to optically pure amino acids that are alpha,gamma- and alpha,delta-diamino acids with sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Synthesis of Proline Analogs

  • New Proline Analogue with a Bicyclic Structure : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a unique bicyclic structure (Casabona et al., 2007).

Structural and Conformational Studies

  • Conformational Study of Esters Derived from Azabicyclo[3.2.1]octane : Synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, displaying a preferred chair-envelope conformation (Diez et al., 1991).

Combinatorial Chemistry for Drug Discovery

  • Benztropine Analogues Synthesis : Combinatorial synthesis of benztropine analogues from 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, used in monoamine transporter inhibitors research (Pedersen et al., 2004).

Synthesis of Novel Alkaloids

  • Synthesis of Scopine and Pseudoscopine : Novel synthesis methods for endo- and exo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives, used in the total synthesis of scopine, pseudoscopine, and nor-derivatives (Justice et al., 1995).

Study of Nicotinic Acetylcholine Receptors

  • Azabicyclic Amines in Drug Discovery : Design and preparation of new azabicyclic amines, such as exo-3-amino-1-azabicyclo[3.2.1]octane, and their application in drug discovery for cognitive deficits in schizophrenia (Walker et al., 2008).

Enantioselective Synthesis

  • Enantiopure Pyrrolizidinone Amino Acid Synthesis : Synthesis of enantiopure pyrrolizidinone amino acids, demonstrating their application as conformationally rigid dipeptide surrogates (Dietrich & Lubell, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This suggests that compounds like Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid could have potential applications in the development of new drugs or treatments.

properties

IUPAC Name

(1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXICUDOIXLKLJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679401
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid

CAS RN

280762-00-7, 1222996-05-5
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-cyano-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Intermediate 104, 190 mg, 0.81 mmol) was added potassium hydroxide (270 mg, 4.83 mmol), EtOH (3 mL) and water (1 mL). The mixture was heated at 95 C for 4 h, allowed to cool and acidified to pH=2 with a 1 M aq. solution of citric acid. The mixture was then extracted with EtOAc (2×5 mL) and the combined extracts washed with saturated brine (10 mL), and dried over anhydrous sodium sulfate. Evaporation gave the crude title compound which was used directly without further purification (190 mg, 94%). Method B HPLC-MS: MH+ requires m/z=255. Found: m/z=200 (MH-tBu), Rt=1.68 min (76%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 2
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Reactant of Route 6
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